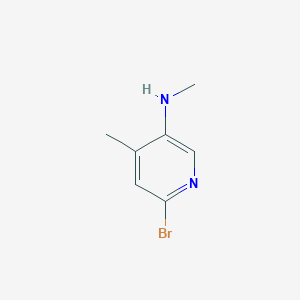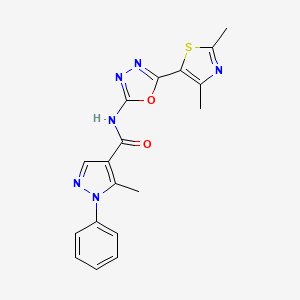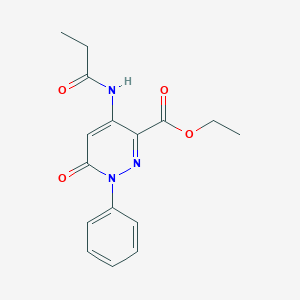
ethyl 6-oxo-1-phenyl-4-propanamido-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-oxo-1-phenyl-4-propanamido-1,6-dihydropyridazine-3-carboxylate is a complex organic compound belonging to the class of dihydropyridazines This compound is characterized by its unique structure, which includes a phenyl group, a propanamido group, and an ethyl ester functional group
Preparation Methods
The synthesis of ethyl 6-oxo-1-phenyl-4-propanamido-1,6-dihydropyridazine-3-carboxylate involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the pyridazine ring: This is typically achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the phenyl group: This step involves the use of phenylhydrazine or a similar reagent to introduce the phenyl group into the pyridazine ring.
Addition of the propanamido group: This is done through an amide formation reaction, often using propanoyl chloride or a similar reagent.
Esterification: The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Ethyl 6-oxo-1-phenyl-4-propanamido-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and amido groups, using reagents such as halogens or alkylating agents.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 6-oxo-1-phenyl-4-propanamido-1,6-dihydropyridazine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 6-oxo-1-phenyl-4-propanamido-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to the arrest of cell growth and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
Ethyl 6-oxo-1-phenyl-4-propanamido-1,6-dihydropyridazine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydropyridazine-3-carboxylate: This compound has a propylsulfanyl group instead of a propanamido group, which may result in different chemical and biological properties.
Ethyl 6-oxo-4-(phenethylamino)-1-phenyl-1,6-dihydropyridazine-3-carboxylate: The presence of a phenethylamino group introduces additional steric and electronic effects, potentially altering the compound’s reactivity and biological activity.
6-oxo-4-phenyl-1-propyl-1,6-dihydropyridine-3-carbonitrile: This compound lacks the ester group and has a nitrile group instead, which can significantly impact its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
ethyl 6-oxo-1-phenyl-4-(propanoylamino)pyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-3-13(20)17-12-10-14(21)19(11-8-6-5-7-9-11)18-15(12)16(22)23-4-2/h5-10H,3-4H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFKKFFKRJFGBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=O)N(N=C1C(=O)OCC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
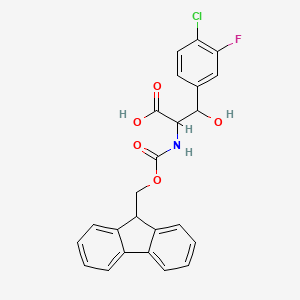
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2949177.png)
![2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(prop-2-en-1-yl)acetamide](/img/structure/B2949178.png)
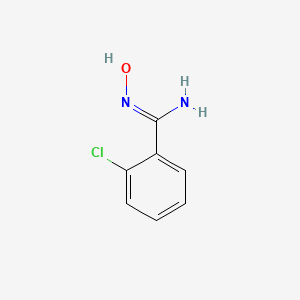

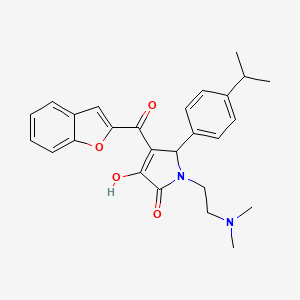
![2-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2949185.png)
![N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2949186.png)
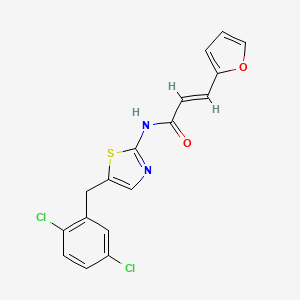

![3-allyl-2-((2-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2949192.png)
![3-(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2949194.png)
